2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

Vue d'ensemble

Description

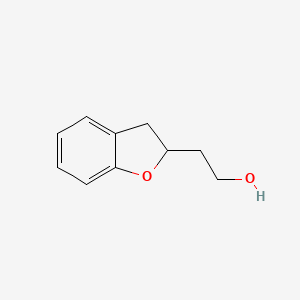

2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of 2-(2-hydroxyethyl)-2,3-dihydrobenzofuran exhibit promising anticancer properties. A study focused on synthesizing dibenzofuran derivatives showed that certain compounds effectively inhibited the protein tyrosine phosphatase PTP-MEG2, which is implicated in cancer cell signaling pathways. The most potent derivative demonstrated an IC50 value of 320 nM, highlighting its potential as a lead compound for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies suggest that its derivatives possess significant inhibitory effects against various bacterial strains. This property can be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound derivatives indicate potential benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves the modulation of oxidative stress and inflammation pathways, which are critical in the progression of these diseases.

Ion Transport Mechanisms

Research has explored the use of this compound as an ionophore for selective ion transport. A study demonstrated its effectiveness in extracting and transporting calcium ions over sodium and potassium ions using a liquid membrane system. This application is crucial for environmental remediation processes where selective ion removal is necessary .

Catalytic Applications

The compound has shown potential as a catalyst in various organic reactions, particularly in the synthesis of cyclic ethers through DMC (Dimethyl carbonate) chemistry. Its ability to facilitate cyclization reactions under mild conditions makes it a valuable tool in green chemistry initiatives aimed at reducing waste and energy consumption .

Polymer Development

In material science, this compound is being investigated for its role in developing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material resilience and functionality, making it suitable for applications in coatings and composites.

Sensor Technology

The compound's unique electronic properties have led to its exploration in sensor technology, particularly for detecting environmental pollutants and biological markers. Its ability to interact with specific analytes can be harnessed to develop sensitive and selective sensors.

Case Studies

Propriétés

Numéro CAS |

62590-79-8 |

|---|---|

Formule moléculaire |

C10H12O2 |

Poids moléculaire |

164.20 g/mol |

Nom IUPAC |

2-(2,3-dihydro-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C10H12O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 |

Clé InChI |

ZJMQZZXXIOGDIO-UHFFFAOYSA-N |

SMILES canonique |

C1C(OC2=CC=CC=C21)CCO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.